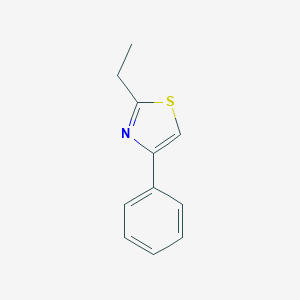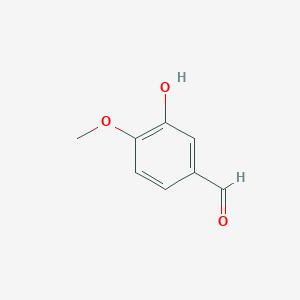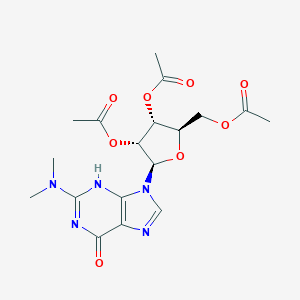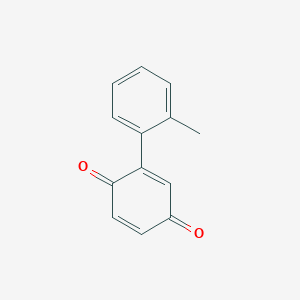
2,5-Cyclohexadiene-1,4-dione, 2-(methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-(methylphenyl)- is a chemical compound that has gained significant attention in the scientific research community. This compound is commonly known as p-quinone methide and has been extensively studied due to its unique chemical properties and potential applications.
Mechanism Of Action
P-quinone methide acts as an electrophile and can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and thiols. This compound can also undergo elimination reactions to form highly reactive intermediates that can participate in various organic reactions.
Biochemical And Physiological Effects
P-quinone methide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
P-quinone methide has several advantages as a reagent in organic synthesis. It is a highly reactive compound that can undergo various reactions, making it a versatile reagent. However, this compound is also highly reactive and can be difficult to handle. It requires careful handling and storage to prevent decomposition.
Future Directions
There are several future directions for the study of p-quinone methide. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of the biological activity of p-quinone methide and its potential applications in medicine. Additionally, the use of p-quinone methide in catalysis and materials science is an area of growing interest.
Conclusion:
In conclusion, p-quinone methide is a highly reactive compound that has gained significant attention in the scientific research community. It has several potential applications in organic synthesis, medicine, and materials science. The study of this compound is an area of active research, and there are several future directions for its study.
Synthesis Methods
The synthesis of p-quinone methide can be achieved through various methods, including oxidation of phenols, oxidative coupling of arylamines, and elimination reactions of certain compounds. One of the most commonly used methods is the oxidation of phenols using lead tetraacetate or iodine. This method involves the use of a mild oxidizing agent and produces high yields of p-quinone methide.
Scientific Research Applications
P-quinone methide has been extensively studied in the field of organic chemistry due to its unique chemical properties. It is a highly reactive compound that can undergo various reactions, including addition, elimination, and cycloaddition reactions. This compound has been used in the synthesis of various organic compounds, including natural products and pharmaceuticals.
properties
CAS RN |
106593-44-6 |
|---|---|
Product Name |
2,5-Cyclohexadiene-1,4-dione, 2-(methylphenyl)- |
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(2-methylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H10O2/c1-9-4-2-3-5-11(9)12-8-10(14)6-7-13(12)15/h2-8H,1H3 |
InChI Key |
AREUVOSERCPNQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=O)C=CC2=O |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



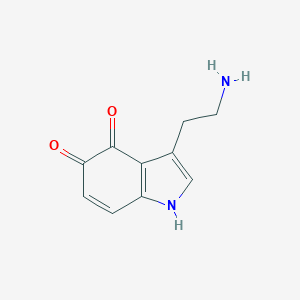
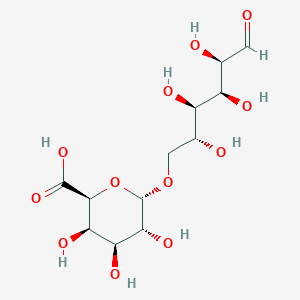
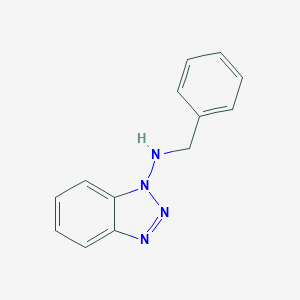
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
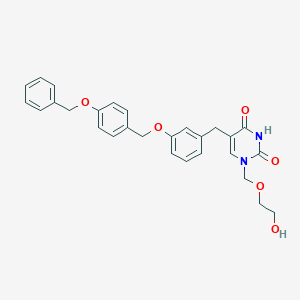
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
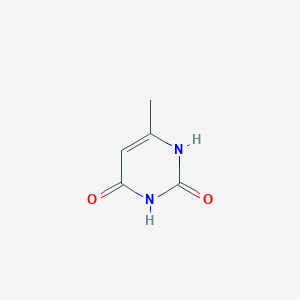
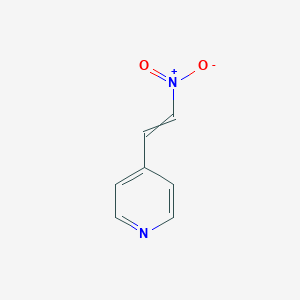
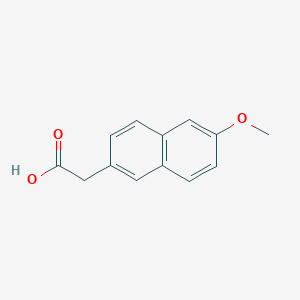
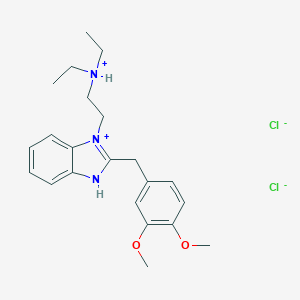
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)
